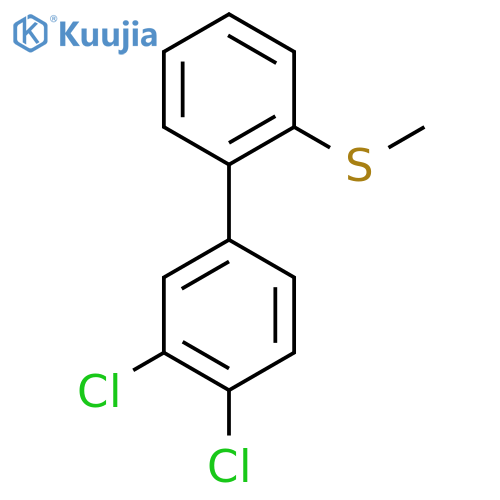Cas no 75479-80-0 (3,4-Dichloro-2'-methylsulfanyl-biphenyl)

75479-80-0 structure
商品名:3,4-Dichloro-2'-methylsulfanyl-biphenyl
CAS番号:75479-80-0
MF:C13H10Cl2S
メガワット:269.189500331879
CID:4996336
3,4-Dichloro-2'-methylsulfanyl-biphenyl 化学的及び物理的性質
名前と識別子
-
- 3,4-Dichloro-2'-methylsulfanyl-biphenyl
-
- インチ: 1S/C13H10Cl2S/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8H,1H3
- InChIKey: TYCQIAROUJVQPS-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1C=CC=CC=1SC)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 222
- トポロジー分子極性表面積: 25.3
- 疎水性パラメータ計算基準値(XlogP): 5.8
3,4-Dichloro-2'-methylsulfanyl-biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011004877-1g |
3,4-Dichloro-2'-methylsulfanyl-biphenyl |
75479-80-0 | 97% | 1g |
$1490.00 | 2023-09-01 | |
| Alichem | A011004877-500mg |
3,4-Dichloro-2'-methylsulfanyl-biphenyl |
75479-80-0 | 97% | 500mg |
$798.70 | 2023-09-01 | |
| Alichem | A011004877-250mg |
3,4-Dichloro-2'-methylsulfanyl-biphenyl |
75479-80-0 | 97% | 250mg |
$470.40 | 2023-09-01 |
3,4-Dichloro-2'-methylsulfanyl-biphenyl 関連文献
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
75479-80-0 (3,4-Dichloro-2'-methylsulfanyl-biphenyl) 関連製品
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
